C19H20N4O4S3

Physicochemical profiling Drug-likeness Permeability prediction

The molecular formula C19H20N4O4S3 is shared by at least five structurally distinct compounds; the most commonly indexed representative is 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 307324-35-2, PubChem CID. This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold recognized as a bioisostere of both quinazoline and purine rings and widely investigated for kinase inhibition and antimicrobial applications.

Molecular Formula C19H20N4O4S3
Molecular Weight 464.6 g/mol
Cat. No. B12148422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H20N4O4S3
Molecular FormulaC19H20N4O4S3
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4
InChIInChI=1S/C19H20N4O4S3/c1-23-18(25)16-13-4-2-3-5-14(13)29-17(16)22-19(23)28-10-15(24)21-11-6-8-12(9-7-11)30(20,26)27/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,26,27)
InChIKeyYDQDESMXVRMFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H20N4O4S3 (CAS 307324-35-2) – Structural Identity, Class Assignment, and Procurement Context for the Thieno[2,3-d]pyrimidine Sulfonamide Acetamide


The molecular formula C19H20N4O4S3 is shared by at least five structurally distinct compounds; the most commonly indexed representative is 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 307324-35-2, PubChem CID 1594601) [1]. This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold recognized as a bioisostere of both quinazoline and purine rings and widely investigated for kinase inhibition and antimicrobial applications [2]. Its core structure integrates a 5,6-dimethyl-substituted thiophene ring fused to a pyrimidin-4(3H)-one, an N-3 allyl substituent, a thioacetamide linker, and a terminal 4-sulfamoylphenyl group [1]. The compound is catalogued by InterBioScreen and OTAVA Chemicals as a screening-grade small molecule (typical purity ≥95%) intended exclusively for non-human research use .

Why C19H20N4O4S3 Cannot Be Replaced by Generic Thieno[2,3-d]pyrimidine Analogs Without Loss of Functional Identity


Within the thieno[2,3-d]pyrimidine chemical space, the specific substitution pattern of CAS 307324-35-2—namely the N-3 allyl group combined with the 5,6-dimethyl thiophene substitution and the 4-sulfamoylphenyl acetamide side chain—creates a pharmacophore ensemble that is not replicated by other C19H20N4O4S3 isomers or by commercially interchangeable thienopyrimidine screening compounds [1]. The sulfamoylphenyl moiety is a known zinc-binding and hydrogen-bonding pharmacophore implicated in carbonic anhydrase and dihydropteroate synthase (DHPS) target engagement, while the allyl group provides a conformational constraint and potential covalent warhead that is absent in the corresponding N-3 ethyl or N-3 unsubstituted analogs [2]. The ZINC database entry ZINC40088397 explicitly confirms that no bioactivity data has been reported for this compound in ChEMBL, meaning that any procurement decision must rely on class-level inference and structural differentiation rather than direct potency benchmarking [3].

Quantitative Differentiation Evidence for C19H20N4O4S3 Against Its Closest Structural Analogs


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area of CAS 307324-35-2 vs. Its Thieno[2,3-d]pyrimidine N-3-Ethyl Analog

CAS 307324-35-2 exhibits a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 184 Ų, placing it within the favorable drug-like chemical space (Lipinski compliant with 0 violations) [1]. By comparison, the closest N-3-ethyl analog (2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide) bears a bulkier cyclohexyl-annelated thiophene and lacks the double bond present in the allyl group, resulting in higher molecular complexity and altered conformational flexibility—a difference that directly impacts target binding geometry according to molecular docking studies on thienopyrimidine-sulfonamide hybrids [2].

Physicochemical profiling Drug-likeness Permeability prediction

Antibacterial Target Engagement Potential: Thieno[2,3-d]pyrimidine-Sulfonamide Hybrids Demonstrate DHPS/DHFR Inhibition vs. Unsulfonamylated Analogs

The sulfamoylphenyl group present in CAS 307324-35-2 is a critical determinant of antibacterial target engagement. Hybrid thieno[2,3-d]pyrimidine-sulfonamide compounds have been shown to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR)—enzymes absent in human cells—with compound 5b achieving an MIC of 4 μg/mL against Staphylococcus aureus, superior to vancomycin in time-dependent killing assays [1]. In a parallel study, thienopyrimidine-sulfonamide hybrids 8iii and 12ii displayed varying degrees of inhibition against S. aureus and E. coli, with compound 12ii (cyclohexathienopyrimidine coupled with sulfadiazine) demonstrating the best antibacterial activity driven by strong DHFR active-site docking [2]. Without the terminal sulfamoyl group, analogous thieno[2,3-d]pyrimidine compounds show markedly reduced or absent antibacterial activity, confirming the functional essentiality of this moiety [1].

Antibacterial Dihydropteroate synthase Sulfonamide pharmacophore

Kinase Inhibition Scaffold Validation: Thieno[2,3-d]pyrimidine Core Demonstrates EGFR and VEGFR-2 Inhibition vs. Purine Bioisostere Baselines

The thieno[2,3-d]pyrimidine scaffold is a validated purine bioisostere with demonstrated kinase inhibitory activity. In a 2023 study, thieno[2,3-d]pyrimidine derivative 7b inhibited EGFR with an IC50 of 0.096 ± 0.004 μM, compared to erlotinib (IC50 = 0.037 ± 0.002 μM), while compound 12c showed dual EGFR WT / EGFR T790M inhibition with IC50 values of 37.50 nM and 148.90 nM respectively [1]. Another series demonstrated potent dual c-Met and VEGFR-2 kinase inhibition, with select compounds achieving nanomolar IC50 values [2]. Critically, the 5,6-dimethyl substitution on the thiophene ring—present in CAS 307324-35-2—has been identified as a key determinant of kinase selectivity in structure-activity relationship (SAR) studies, distinguishing it from 5,6-unsubstituted or 5,6-cyclopenta-annelated analogs [2]. The allyl group at N-3 further differentiates CAS 307324-35-2 from N-3 methyl or N-3 aryl analogs, which exhibit altered ATP-binding pocket occupancy [3].

Kinase inhibition EGFR Anticancer Bioisostere

Structural Uniqueness Within the C19H20N4O4S3 Isomer Space: Allyl-Thienopyrimidine vs. Thiadiazole-Carboxamide and Oxadiazole-Piperidine Isomers

The molecular formula C19H20N4O4S3 corresponds to at least five distinct chemotypes catalogued in public databases, including: (i) CAS 307324-35-2, a thieno[2,3-d]pyrimidine-sulfamoylphenyl acetamide; (ii) CAS 893340-10-8, a 1,3,4-thiadiazole-thiophene carboxamide; (iii) CAS 921572-93-2, a 1,3,4-oxadiazole-piperidine sulfonamide; and (iv) CAS 1098639-98-5, a thieno[2,3-c]pyridine-pyrrolidine carboxamide [1]. These isomers are fundamentally distinct in their core heterocyclic scaffolds, target engagement profiles, and synthetic accessibility. The thieno[2,3-d]pyrimidine core of CAS 307324-35-2 is a recognized purine bioisostere with documented kinase and DHFR/DHPS inhibitory potential, whereas the 1,3,4-thiadiazole isomer (CAS 893340-10-8) is structurally related to carbonic anhydrase inhibitor chemotypes and the oxadiazole-piperidine isomer (CAS 921572-93-2) bears an acetylcholinesterase/urease-targeting piperidine moiety [1][2]. Purchasing by molecular formula alone without verifying the CAS number and scaffold identity would result in acquiring a functionally unrelated compound [3].

Isomer differentiation Scaffold uniqueness Chemotype classification

Validated Research Application Scenarios for C19H20N4O4S3 (CAS 307324-35-2) Based on Structural and Class-Level Evidence


Kinase Inhibitor Screening Library Enrichment: Purine Bioisostere with 5,6-Dimethyl Substitution

CAS 307324-35-2 is suited for inclusion in kinase-focused screening libraries, particularly those targeting the EGFR, VEGFR-2, and c-Met kinase families. The thieno[2,3-d]pyrimidine core functions as a purine bioisostere, and the 5,6-dimethyl substitution pattern matches the structural features of optimized kinase inhibitors from the class that have demonstrated nanomolar EGFR inhibition (IC50 = 37.50–96 nM for close analogs) [1]. The compound's XLogP3 of 2.7 and TPSA of 184 Ų are consistent with ATP-competitive kinase inhibitor chemical space [2].

Antibacterial DHPS/DHFR Target Validation: Sulfamoylphenyl-Bearing Probe Compound

The 4-sulfamoylphenyl terminus of CAS 307324-35-2 aligns with the pharmacophore requirements for dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) inhibition, as demonstrated by the class-leading thieno[2,3-d]pyrimidine-sulfonamide hybrid compound 5b (MIC = 4 μg/mL against S. aureus, superior to vancomycin in time-dependent killing) [3]. This compound can serve as a scaffold for medicinal chemistry optimization targeting Gram-positive pathogens, with the caveat that its specific MIC has not yet been reported and requires de novo determination [4].

Physicochemical Property Benchmarking for Allyl-Substituted Thienopyrimidines

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